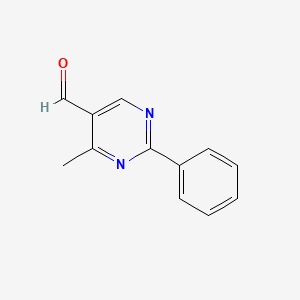

4-Methyl-2-phenylpyrimidine-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9-11(8-15)7-13-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWWVHHCAGDAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380143 | |

| Record name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342405-36-1 | |

| Record name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. While a specific CAS number for this exact molecule is not readily found in public databases, this document will delve into its predicted properties, logical synthetic pathways, and potential applications by drawing upon established knowledge of closely related pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, and understanding the nuances of its substituted analogues is paramount for the advancement of novel drug candidates.[1][2][3][4][5]

Core Compound Profile

4-Methyl-2-phenylpyrimidine-5-carbaldehyde belongs to the pyrimidine class of heterocycles, which are integral components of nucleic acids and numerous clinically approved drugs.[2][4] The unique arrangement of a phenyl group at the 2-position, a methyl group at the 4-position, and a reactive carbaldehyde (aldehyde) group at the 5-position imparts a distinct combination of steric and electronic properties, making it a valuable building block for combinatorial chemistry and targeted drug design.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O | - |

| Molecular Weight | 198.22 g/mol | PubChem CID 116894354 (Isomer)[6] |

| IUPAC Name | 4-methyl-2-phenylpyrimidine-5-carbaldehyde | - |

| Appearance | Expected to be a solid at room temperature | General observation for similar compounds[7][8] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |

| XLogP3-AA (Predicted) | ~2.1 | PubChem CID 116894354 (Isomer)[6] |

| Hydrogen Bond Donor Count | 0 | PubChem CID 116894354 (Isomer)[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 116894354 (Isomer)[6] |

Synthesis and Methodologies

The synthesis of substituted pyrimidines is a well-established field of organic chemistry. A plausible and efficient route to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde would likely involve a multi-step process starting from readily available precursors. The key challenge lies in the regioselective introduction of the substituents onto the pyrimidine core.

One of the most common methods for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. In this case, benzamidine would serve as the source of the 2-phenyl group.

A logical synthetic approach could start with the Vilsmeier-Haack formylation of a suitable precursor, a powerful method for introducing a formyl group onto an electron-rich ring system.

Caption: A plausible synthetic route to the target compound.

Step 1: Synthesis of 4-Methyl-2-phenylpyrimidine

-

To a solution of benzamidine hydrochloride (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) and stir for 30 minutes at room temperature.

-

To this mixture, add a suitable 1,3-dicarbonyl synthon such as 3-oxo-butanal dimethyl acetal (1 equivalent).

-

Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-Methyl-2-phenylpyrimidine.

Step 2: Vilsmeier-Haack Formylation to Yield 4-Methyl-2-phenylpyrimidine-5-carbaldehyde

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF, 5 equivalents) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 4-Methyl-2-phenylpyrimidine (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purify the resulting crude aldehyde by column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 4-Methyl-2-phenylpyrimidine-5-carbaldehyde would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehyde proton (-CHO) should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The protons of the phenyl ring will likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methyl group protons (-CH₃) will be a singlet in the upfield region (δ 2.0-3.0 ppm). The remaining pyrimidine proton will also be a singlet in the aromatic region.[9][10][11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift (δ 180-200 ppm). The carbons of the pyrimidine and phenyl rings will resonate in the aromatic region (δ 110-170 ppm), and the methyl carbon will appear in the upfield region (δ 15-25 ppm).[10][11][12]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.22).

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected around 1680-1700 cm⁻¹.

Reactivity and Potential Transformations

The presence of the aldehyde group makes 4-Methyl-2-phenylpyrimidine-5-carbaldehyde a versatile intermediate for further chemical modifications. The aldehyde can undergo a variety of classical organic reactions, allowing for the generation of a diverse library of derivatives.

Caption: Key reactions of the aldehyde functional group.

These transformations are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the molecule's properties to enhance biological activity and improve pharmacokinetic profiles.[13][14]

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.[1][2][3] Phenyl-substituted pyrimidines, in particular, have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Agents: Many pyrimidine derivatives are potent inhibitors of kinases, enzymes that are often dysregulated in cancer. The phenyl group can form crucial hydrophobic and π-stacking interactions within the ATP-binding pocket of these enzymes.[5]

-

Antifungal Agents: Some 2-phenylpyrimidine derivatives have been identified as novel inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[15]

-

Anti-inflammatory and Analgesic Properties: The pyrimidine core has been incorporated into molecules designed to treat inflammation and pain.[4]

-

Antiviral and Antibacterial Activity: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them attractive candidates for the development of antiviral and antibacterial drugs that interfere with nucleic acid synthesis.[2]

4-Methyl-2-phenylpyrimidine-5-carbaldehyde serves as an excellent starting point for the synthesis of novel compounds to be screened for these and other biological activities. The aldehyde functionality provides a handle for introducing diverse chemical moieties that can interact with specific residues in a biological target, thereby modulating the compound's potency and selectivity.

References

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (URL: [Link])

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. (URL: [Link])

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis Online. (URL: [Link])

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL: [Link])

-

4-Methyl-6-phenylpyrimidine-2-carbaldehyde | C12H10N2O | CID 116894354 - PubChem. (URL: [Link])

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (URL: [Link])

-

Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (URL: [Link])

-

-

NMR Spectra and Molecular Structure. (URL: [Link])

-

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

-

Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

-

-

1 Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). (URL: [Link])

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates - ResearchGate. (URL: [Link])

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. (URL: [Link])

-

13C DEPT NMR 1D Spectrum - Utah Chemistry. (URL: [Link])

-

Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem. (URL: [Link])

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - DergiPark. (URL: [Link])

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - NIH. (URL: [Link])

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchtrend.net [researchtrend.net]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 4-Methyl-6-phenylpyrimidine-2-carbaldehyde | C12H10N2O | CID 116894354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. rsc.org [rsc.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. 976. Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde"

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde (CAS No. 342405-36-1). While this specific molecule is not extensively documented in publicly available literature, this document extrapolates from established principles of heterocyclic chemistry and data on analogous structures to present a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, potential reactivity, and pharmacological relevance. The 2-phenylpyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, suggesting that 4-Methyl-2-phenylpyrimidine-5-carbaldehyde holds significant potential as a versatile building block for the synthesis of novel therapeutic agents.

Introduction: The Significance of the 2-Phenylpyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, making them privileged structures in drug discovery.[1] The incorporation of a phenyl group at the 2-position of the pyrimidine ring, creating the 2-phenylpyrimidine scaffold, has been shown to be a particularly fruitful strategy in the development of targeted therapeutics. Molecules containing this core structure have demonstrated efficacy as antifungal agents, Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies, and as inhibitors of various other kinases implicated in cancer.[2][3] The aldehyde functionality at the 5-position of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde serves as a versatile chemical handle for further molecular elaboration, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Data

The following table summarizes the predicted physicochemical properties of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₂H₁₀N₂O | Based on the chemical structure. |

| Molecular Weight | 198.22 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to yellow solid | Typical for aromatic aldehydes. |

| Melting Point | Moderately high | Aromatic and heterocyclic compounds with potential for crystal lattice packing. |

| Boiling Point | High | Expected for a molecule of this size and polarity. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform); sparingly soluble in water. | The aromatic nature suggests solubility in non-polar to moderately polar organic solvents. The polar aldehyde and nitrogen atoms may impart slight aqueous solubility. |

Spectroscopic Profile

The structural elucidation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.

The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic, methyl, and aldehydic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic-H | 9.8 - 10.2 | Singlet | 1H |

| Pyrimidine-H (C6) | 8.8 - 9.2 | Singlet | 1H |

| Phenyl-H (ortho) | 8.3 - 8.6 | Multiplet | 2H |

| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet | 3H |

| Methyl-H (C4) | 2.5 - 2.8 | Singlet | 3H |

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 190 - 195 |

| Pyrimidine C2, C4, C6 | 150 - 170 |

| Pyrimidine C5 | 120 - 130 |

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl C-H | 128 - 132 |

| Methyl C | 20 - 25 |

The IR spectrum will be characterized by the presence of a strong carbonyl stretch and absorptions corresponding to the aromatic rings.[4][5]

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1690 - 1715 | Strong |

| C-H (aldehyde) | 2720 - 2820 | Medium, often two bands |

| C=N, C=C (aromatic) | 1500 - 1600 | Medium to strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (methyl) | 2850 - 2960 | Medium |

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the formyl group and fragmentation of the pyrimidine and phenyl rings.[6][7]

| Ion | Predicted m/z |

| [M]⁺ | 198 |

| [M-H]⁺ | 197 |

| [M-CHO]⁺ | 169 |

Proposed Synthetic Strategies

The synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde can be approached through several established methods for constructing substituted pyrimidine rings and introducing a formyl group. A plausible and efficient synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the pyrimidine ring, leading back to simpler, commercially available starting materials.

Caption: Proposed synthetic workflow for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.

Alternative formylation methods for a pre-formed pyrimidine ring, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, could also be explored, although regioselectivity might be a challenge. [8][9]

Chemical Reactivity and Potential for Derivatization

The aldehyde group at the 5-position is the most reactive site for further chemical transformations, making this compound a valuable intermediate.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methyl-2-phenylpyrimidine-5-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Reduction of the aldehyde to a primary alcohol, (4-methyl-2-phenylpyrimidin-5-yl)methanol, can be achieved using reducing agents such as sodium borohydride. [10]* Reductive Amination: The aldehyde can undergo reductive amination with various primary and secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to yield a diverse library of amino derivatives.

-

Wittig Reaction: The aldehyde can be converted to various alkenes through the Wittig reaction, allowing for the introduction of a wide range of substituents.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malononitrile or cyanoacetates, to form Knoevenagel condensation products. [11]These products can then be used in multicomponent reactions to construct more complex heterocyclic systems. [12]

Potential Biological and Pharmacological Significance

The 2-phenylpyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities. Therefore, 4-Methyl-2-phenylpyrimidine-5-carbaldehyde and its derivatives are of significant interest for drug discovery and development.

-

Anticancer Activity: Many 2-phenylpyrimidine derivatives have been investigated as potent anticancer agents. [13]They often function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival. [3]The aldehyde functionality of the title compound could be used to synthesize a library of derivatives for screening against various cancer cell lines.

-

Antifungal Activity: The 2-phenylpyrimidine core has been identified as a promising scaffold for the development of novel antifungal agents, particularly as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. [2][14]* Other Therapeutic Areas: Derivatives of the 2-phenylpyrimidine scaffold have also been explored as G-protein coupled receptor (GPR119) agonists for the treatment of diabetes and as inhibitors of other enzymes relevant to various diseases.

Caption: Logical workflow from the core compound to potential therapeutic applications.

Conclusion

4-Methyl-2-phenylpyrimidine-5-carbaldehyde represents a promising, yet underexplored, chemical entity. This technical guide has provided a detailed predictive analysis of its physicochemical and spectroscopic properties, proposed a viable synthetic route, and highlighted its potential for chemical derivatization. The established biological significance of the 2-phenylpyrimidine scaffold strongly suggests that this compound and its derivatives are valuable candidates for further investigation in the fields of medicinal chemistry and drug discovery. The versatile aldehyde functionality provides a gateway for the synthesis of diverse chemical libraries, which could lead to the identification of novel therapeutic agents with a range of pharmacological activities.

References

-

Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., & Zhang, G. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. [Link]

-

Wiley, R. H., & Yamamoto, Y. (1966). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 2-Phenylpyrimidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

-

ResearchGate. (n.d.). Reaction of 1 with primary amines and different aldehyde in a molar ratio (1:1:2). Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of.... Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

-

Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]

-

SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Retrieved from [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Sci-Hub. (n.d.). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]

-

Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

-

MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Retrieved from [Link]

-

Bentham Science. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. growingscience.com [growingscience.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde via a Modified Biginelli Reaction and Subsequent Functionalization

Abstract

Pyrimidine-5-carbaldehydes are highly valuable intermediates in medicinal chemistry and drug development, serving as versatile scaffolds for the synthesis of complex bioactive molecules.[1] This technical guide provides a comprehensive, field-proven strategy for the synthesis of a specific target, 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. While the Biginelli reaction is a cornerstone of pyrimidine synthesis, a direct one-pot condensation to yield a C5-carbaldehyde is often impractical due to the instability or unavailability of the requisite β-dicarbonyl starting material.[2] This guide therefore details a robust and reliable two-stage synthetic pathway. Stage one employs a modified Biginelli-type multicomponent reaction to construct the core pyrimidine ring, yielding a stable ester precursor, Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate. Stage two outlines the precise functional group transformations required to convert the C5-ester to the target C5-carbaldehyde. This methodology emphasizes mechanistic understanding, experimental causality, and process optimization, providing researchers with a validated protocol for accessing this important chemical entity.

Introduction to Pyrimidine Synthesis and the Biginelli Reaction

The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[3][4] The functionalization of the pyrimidine ring is critical to modulating its pharmacological profile, and the C5-carbaldehyde group, in particular, serves as a powerful synthetic handle for further molecular elaboration through reactions such as Wittig olefination, condensation, and reductive amination.

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a classic multicomponent reaction (MCR) that provides efficient, one-pot access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[5][6] Over the last century, this reaction has been extensively modified and optimized, expanding its scope to include a wide variety of substrates and catalysts, solidifying its status as a "key method" for the synthesis of pyrimidine derivatives.[3]

This guide focuses on a strategic adaptation of the Biginelli reaction's principles to overcome the inherent challenges associated with the direct synthesis of C5-formylated pyrimidines, presenting a logical and reproducible pathway for researchers.

The Biginelli Reaction: Mechanistic Insights and Strategic Application

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic protocol. The mechanism of the Biginelli reaction has been a subject of study for decades, with several pathways proposed.

The Predominant Mechanistic Pathway: The N-Acyliminium Intermediate

The most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[5][7][8] This pathway is favored as it explains the regiochemistry and reactivity observed under typical acidic conditions.

The key steps are:

-

Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the urea (or, in our case, amidine) component to form a highly electrophilic N-acyliminium ion. This is often the rate-determining step.[5]

-

Nucleophilic Attack: The enol form of the β-dicarbonyl compound acts as the nucleophile, attacking the iminium ion.

-

Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization via nucleophilic attack of the terminal amine onto a carbonyl group, followed by a final dehydration step to yield the aromatic pyrimidine ring (or dihydropyrimidine, which is subsequently oxidized).

Rationale for a Two-Stage Synthetic Strategy

The direct synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde would require a β-dicarbonyl component with a latent or protected formyl group at the C2 position, such as ethyl 2-formylacetoacetate. These reagents are often unstable, prone to self-condensation, or commercially unavailable, making a one-pot approach unreliable and difficult to scale.

Therefore, a more robust strategy involves the synthesis of a stable, crystalline precursor—the C5-ester—followed by well-established functional group interconversions. This approach offers superior control, easier purification of intermediates, and ultimately, a higher overall yield of the pure target molecule.

Proposed Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: (1) Assembly of the core heterocyclic structure and (2) Post-condensation modification of the C5-substituent.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).

Stage 1: Synthesis of Ethyl 4-Methyl-2-phenylpyrimidine-5-carboxylate

This protocol utilizes a modified Biginelli condensation. Benzamidine provides the C2-phenyl group, acetaldehyde provides the C4-methyl group, and ethyl acetoacetate provides the C5-ester and C6-backbone. A Lewis acid catalyst such as Zirconium(IV) chloride (ZrCl₄) is highly effective for this transformation, offering milder conditions compared to strong mineral acids.[7]

Reagent Table:

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

|---|---|---|---|---|

| Benzamidine HCl | 156.61 | 10.0 | 1.0 | 1.57 g |

| Ethyl Acetoacetate | 130.14 | 10.0 | 1.0 | 1.30 g (1.28 mL) |

| Acetaldehyde | 44.05 | 12.0 | 1.2 | 0.53 g (0.67 mL) |

| ZrCl₄ | 233.04 | 1.0 | 0.1 | 0.23 g |

| Ethanol (Solvent) | - | - | - | 20 mL |

Step-by-Step Protocol:

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (20 mL).

-

Reagent Addition: Add benzamidine hydrochloride (1.57 g, 10.0 mmol), ethyl acetoacetate (1.28 mL, 10.0 mmol), and acetaldehyde (0.67 mL, 12.0 mmol) to the solvent.

-

Causality Note: Using a slight excess of the volatile aldehyde component (acetaldehyde) compensates for potential loss upon heating.

-

-

Catalyst Introduction: Carefully add Zirconium(IV) chloride (0.23 g, 1.0 mmol, 10 mol%) to the stirring mixture.[7] The mixture may become warm.

-

Causality Note: ZrCl₄ acts as a Lewis acid, activating the aldehyde's carbonyl group and coordinating with the β-dicarbonyl, thereby promoting the key C-C bond formation with the iminium intermediate and facilitating the cyclization.[9]

-

-

Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) using an oil bath.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate) until the starting materials are consumed (typically 2-4 hours).

-

Work-up & Purification: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. b. Add cold water (30 mL) to the flask while stirring vigorously. The product should precipitate as a solid.

-

Causality Note: The pyrimidine product is significantly less soluble in the aqueous ethanol mixture than the starting materials and salts, enabling isolation by precipitation. c. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (2 x 20 mL) and then a small amount of cold ethanol. d. Dry the solid under vacuum to afford the crude product.

-

-

Recrystallization (if necessary): For higher purity, recrystallize the crude solid from a minimal amount of hot ethanol to obtain Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate as a crystalline solid.

Stage 2: Conversion of Ester to Aldehyde

This stage involves a two-step reduction-oxidation sequence.

Protocol:

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend the precursor ester (e.g., 5.0 mmol) in anhydrous THF (30 mL).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 11.0 mmol, 2.2 eq.) dropwise via syringe, maintaining the internal temperature below 5 °C.

-

Causality Note: DIBAL-H is a powerful reducing agent effective for converting esters to primary alcohols. Two equivalents are used to ensure complete reduction of the ester carbonyl. Anhydrous and inert conditions are critical as DIBAL-H reacts violently with water.

-

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) at 0 °C. Continue stirring until two clear layers form.

-

Extraction: Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Protocol:

-

Setup: Dissolve the crude alcohol from the previous step (e.g., ~5.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL) in a round-bottom flask.

-

Reagent Addition: Add Dess-Martin Periodinane (DMP, 6.0 mmol, 1.2 eq.) to the solution in one portion at room temperature.

-

Causality Note: DMP is a mild and highly selective oxidizing agent that efficiently converts primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid. It operates under neutral and anhydrous conditions, preserving other sensitive functional groups.

-

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC).

-

Work-up: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes until the solution is clear. b. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the final product, 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.

Troubleshooting and Optimization

Low yields or the presence of side products in the Biginelli reaction can often be rectified by systematic optimization.[7][10]

Key Optimization Parameters:

-

Catalyst Choice: While ZrCl₄ is effective, other Lewis acids (e.g., Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid, HCl) can be screened.[5][11] The optimal catalyst may vary depending on the precise substrate.

-

Solvent Effects: The reaction solvent can influence yields.[12] While ethanol is standard, exploring other solvents like acetonitrile, THF, or even solvent-free conditions under microwave irradiation can lead to significant improvements.[13]

-

Temperature and Time: Ensure the reaction is heated sufficiently to overcome the activation energy for iminium ion formation and allowed to proceed to completion. Microwave-assisted synthesis can dramatically reduce reaction times.[3]

Conclusion

The synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is most effectively and reliably achieved through a strategic, two-stage process. By first constructing the core heterocyclic scaffold using a robust, modified Biginelli reaction to yield a stable C5-ester precursor, and subsequently performing controlled functional group transformations, researchers can bypass the difficulties of a direct one-pot approach. This guide provides the detailed protocols and mechanistic rationale necessary to empower scientists in drug discovery and chemical development to successfully synthesize this valuable molecular building block.

References

-

Antimicrobial resistance was one of the top priorities for global public health before the start of the 2019 coronavirus pandemic (COVID-19). Moreover, in this changing medical landscape due to COVID-19, finding new organic structures with antimicrobial and antiviral properties is a priority in current research. The Biginelli synthesis that mediates the production of pyrimidine compounds has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds, such as calcium channel blockers, anticancer, antiviral, antimicrobial, anti-inflammatory or antioxidant compounds. In this review we aim to review the Biginelli syntheses reported recently in the literature that mediates the synthesis of antimicrobial compounds, the spectrum of their medicinal properties, and the structure–activity relationship in the studied compounds. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. [Link]

-

Anjaneyulu, B., & Rao, G. B. D. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. [Link]

-

Wikipedia. Biginelli reaction. [Link]

-

Chandravarkar, A., Aneeja, T., & Anilkumar, G. (2023). Advances in Biginelli reaction: A comprehensive review. Semantic Scholar. [Link]

-

Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Semantic Scholar. [Link]

-

Kamat, V., et al. (2022). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. ResearchGate. [Link]

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]

-

Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. [Link]

-

Patil, R. V., et al. (2018). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science. [Link]

-

Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]

-

Panda, S. S., Khanna, P., & Khanna, L. (2012). Biginelli Reaction: A Green Perspective. ResearchGate. [Link]

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

-

The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). Original Research J. Synth. Chem.. [Link]

-

Optimized Biginelli reaction conditions for dihydropyrimidine synthesis. (2009). ResearchGate. [Link]

-

Optimization of reaction conditions. a. (2022). ResearchGate. [Link]

-

Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[3][14][15]triazolo[1,5-a]pyrimidines. (2023). Organic & Biomolecular Chemistry. [Link]

-

Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. (2011). National Institutes of Health. [Link]

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. [Link]

-

A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. (2021). A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. [Link]

-

Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biginelli Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jsynthchem.com [jsynthchem.com]

- 12. pure.york.ac.uk [pure.york.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde

This guide provides a comprehensive overview of the synthetic pathways leading to 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing practical application, mechanistic understanding, and robust experimental design.

Introduction

4-Methyl-2-phenylpyrimidine-5-carbaldehyde serves as a crucial building block in medicinal chemistry. The strategic placement of its methyl, phenyl, and formyl groups on the pyrimidine core allows for diverse functionalization, leading to the synthesis of compounds with a wide range of biological activities. This guide will focus on a reliable and widely applicable two-step synthetic approach, beginning with the construction of the pyrimidine core, followed by the introduction of the formyl group.

Strategic Approach: A Two-Step Synthesis

The most efficient and logical synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde involves a two-step process:

-

Step 1: Synthesis of the Pyrimidine Core. Formation of 4-methyl-2-phenylpyrimidine through the condensation of a 1,3-dicarbonyl compound with a guanidine derivative.

-

Step 2: Formylation of the Pyrimidine Core. Introduction of the carbaldehyde group at the 5-position of the pyrimidine ring via the Vilsmeier-Haack reaction.

This staged approach allows for the purification of the intermediate, ensuring a higher purity of the final product.

Part 1: Synthesis of 4-Methyl-2-phenylpyrimidine

The foundational step in this synthesis is the construction of the 4-methyl-2-phenylpyrimidine ring. A classic and effective method for this is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. In this case, acetylacetone serves as the 1,3-dicarbonyl component, and benzamidine hydrochloride provides the N-C-N fragment.

Core Starting Materials:

| Starting Material | Role | Key Considerations |

| Benzamidine hydrochloride | Provides the phenyl group and the N-C-N backbone for the pyrimidine ring. | The hydrochloride salt is commonly used for its stability and ease of handling. |

| Acetylacetone | A 1,3-dicarbonyl compound that provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the methyl group at the 4-position. | Readily available and highly reactive in this condensation. |

| Sodium ethoxide | A strong base used to deprotonate the benzamidine hydrochloride and catalyze the condensation reaction. | Must be handled under anhydrous conditions to prevent hydrolysis. |

Reaction Mechanism & Rationale

The reaction proceeds through a base-catalyzed condensation mechanism. Sodium ethoxide deprotonates the benzamidine hydrochloride to generate the free benzamidine base. The nucleophilic nitrogen of the benzamidine then attacks one of the carbonyl carbons of acetylacetone, initiating a cascade of condensation and cyclization reactions that ultimately lead to the formation of the aromatic pyrimidine ring. The choice of a strong base like sodium ethoxide is critical to drive the reaction to completion.

Experimental Protocol: Synthesis of 4-Methyl-2-phenylpyrimidine

Materials:

-

Benzamidine hydrochloride

-

Acetylacetone

-

Sodium ethoxide

-

Absolute ethanol

-

Deionized water

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1 equivalent) and stir until it fully dissolves.

-

Addition of Acetylacetone: Slowly add acetylacetone (1 equivalent) to the reaction mixture.

-

Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methyl-2-phenylpyrimidine.[1][2]

Part 2: Vilsmeier-Haack Formylation of 4-Methyl-2-phenylpyrimidine

With the pyrimidine core successfully synthesized, the next step is the introduction of the formyl group at the 5-position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6]

Core Starting Materials:

| Starting Material | Role | Key Considerations |

| 4-Methyl-2-phenylpyrimidine | The substrate to be formylated. The pyrimidine ring is sufficiently electron-rich to undergo electrophilic substitution. | Must be of high purity to avoid side reactions. |

| N,N-Dimethylformamide (DMF) | Serves as both the solvent and the source of the formyl group. | Anhydrous DMF is crucial for the successful formation of the Vilsmeier reagent. |

| Phosphorus oxychloride (POCl₃) | Activates DMF to form the electrophilic Vilsmeier reagent. | A corrosive and moisture-sensitive reagent that should be handled with care in a fume hood. |

Mechanism of the Vilsmeier-Haack Reaction

The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and phosphorus oxychloride.[6] This electrophilic species then attacks the electron-rich 5-position of the 4-methyl-2-phenylpyrimidine ring in an electrophilic aromatic substitution reaction. The resulting iminium salt is then hydrolyzed during the work-up to yield the desired aldehyde.

Experimental Protocol: Synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde

Materials:

-

4-Methyl-2-phenylpyrimidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Deionized water

-

Ice

-

Standard laboratory glassware for reactions at low temperatures and extraction.

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Addition of the Pyrimidine Substrate: Dissolve 4-methyl-2-phenylpyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. The reaction progress can be monitored by TLC.

-

Hydrolysis and Work-up: After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

-

Extraction and Isolation: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 4-Methyl-2-phenylpyrimidine-5-carbaldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[7]

Visualizing the Synthetic Pathway

Overall Synthesis Workflow

Caption: Overall synthetic workflow for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.

Mechanism of Vilsmeier-Haack Reagent Formation and Reaction

Caption: Mechanism of Vilsmeier-Haack reagent formation and subsequent formylation.

Data Summary and Characterization

Upon successful synthesis and purification, the identity and purity of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde should be confirmed through standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and pyrimidine rings, a singlet for the methyl group, and a characteristic downfield singlet for the aldehyde proton. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the aldehyde group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₀N₂O (198.22 g/mol ).[8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C=N and C=C stretches of the pyrimidine and phenyl rings, and C-H stretches. |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion

This technical guide outlines a robust and reproducible two-step synthesis for 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. By first constructing the pyrimidine core via a Pinner-type condensation and subsequently introducing the formyl group through a Vilsmeier-Haack reaction, researchers can efficiently access this valuable intermediate. The detailed protocols and mechanistic insights provided herein are intended to empower scientists in the field of drug discovery and development to confidently synthesize this and related compounds for their research endeavors. Adherence to proper laboratory techniques and safety precautions is paramount throughout these procedures.

References

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

- Deshmukh, M. B., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

-

PubChem. 4-Methyl-6-phenylpyrimidine-2-carbaldehyde. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Available from: [Link]

-

CUNY. Experiment 2: Recrystallization. Available from: [Link]

Sources

- 1. How To [chem.rochester.edu]

- 2. athabascau.ca [athabascau.ca]

- 3. jk-sci.com [jk-sci.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Methyl-6-phenylpyrimidine-2-carbaldehyde | C12H10N2O | CID 116894354 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathway and mechanistic underpinnings for the formation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are of paramount importance in the pharmaceutical sciences, forming the core structure of numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. The targeted functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, in particular, serves as a versatile intermediate, with its aldehyde group providing a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for drug screening.

Overall Synthetic Strategy

The formation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is most efficiently achieved through a two-step synthetic sequence:

-

Pyrimidine Ring Synthesis: Construction of the core 4-methyl-2-phenylpyrimidine scaffold via a condensation reaction.

-

Formylation: Introduction of the carbaldehyde group at the C5 position of the pyrimidine ring through an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.

This strategy is predicated on the well-established reactivity of pyrimidine systems and the reliability of the Vilsmeier-Haack formylation for electron-rich and heteroaromatic compounds.[1]

Part 1: Synthesis of the 4-Methyl-2-phenylpyrimidine Precursor

The foundational step is the construction of the 4-methyl-2-phenylpyrimidine ring. A robust and widely employed method for this is the reaction of a 1,3-dicarbonyl compound with an amidine. In this case, acetylacetone serves as the 1,3-dicarbonyl component, and benzamidine provides the N-C-N fragment.

Reaction Mechanism: A Nucleophilic Condensation Cascade

The reaction proceeds through a series of nucleophilic addition and condensation steps. The acidic α-protons of acetylacetone are readily deprotonated in the presence of a base, forming an enolate which acts as the nucleophile. Benzamidine, in turn, provides two nucleophilic nitrogen centers. The reaction cascade culminates in the formation of the stable aromatic pyrimidine ring.

Diagram 1: Synthesis of 4-Methyl-2-phenylpyrimidine

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Synthetic Intermediate

4-Methyl-2-phenylpyrimidine-5-carbaldehyde stands as a significant, albeit specialized, building block within the expansive field of heterocyclic chemistry. Its importance is primarily recognized in its role as a crucial intermediate for the synthesis of more complex molecules, particularly in the realms of pharmaceutical development and materials science.[1] While it is commercially available, indicating its utility, a comprehensive, publicly available dossier detailing its synthesis and structural characterization is notably scarce. This guide, therefore, serves as a consolidation of established principles and data from closely related analogues to provide a robust and scientifically grounded understanding of its molecular architecture, synthesis, and characterization. As Senior Application Scientists, our goal is to not only present data but to explain the underlying chemical principles, offering a predictive and practical framework for researchers working with this and similar pyrimidine scaffolds.

Molecular Structure and Physicochemical Properties

The foundational blueprint of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a pyrimidine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is strategically functionalized with a methyl group at the 4-position, a phenyl group at the 2-position, and a carbaldehyde (formyl) group at the 5-position.

Caption: 2D representation of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₂H₁₀N₂O | - |

| Molecular Weight | 198.22 g/mol | - |

| XLogP3 | ~2.1 | Computational Prediction |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | - |

| Rotatable Bonds | 2 (C-C phenyl, C-C aldehyde) | - |

These properties suggest a molecule with moderate lipophilicity and the potential for hydrogen bonding interactions through its nitrogen and oxygen atoms, which are key considerations in drug design for receptor binding.

Synthesis Methodologies

The synthesis of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde is not explicitly detailed in a dedicated publication. However, based on established synthetic routes for analogous pyrimidine-5-carbaldehydes, two primary strategies can be proposed.[2]

Proposed Synthetic Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic rings.[3] This approach would involve the formylation of a 4-methyl-2-phenylpyrimidine precursor.

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Experimental Protocol (Hypothetical):

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.

-

Reaction: Dissolve the starting material, 4-methyl-2-phenylpyrimidine, in a suitable solvent (e.g., dichloromethane or DMF) and add it to the Vilsmeier reagent at 0°C.

-

Heating: Allow the reaction mixture to warm to room temperature and then heat to a temperature typically between 50-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an inert atmosphere prevents side reactions with atmospheric moisture. The dropwise addition at 0°C controls the exothermic formation of the Vilsmeier reagent. The final hydrolysis step is crucial to convert the iminium salt intermediate to the desired aldehyde.

Proposed Synthetic Route 2: Oxidation of (4-Methyl-2-phenylpyrimidin-5-yl)methanol

A common and reliable method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. This would require the prior synthesis of (4-methyl-2-phenylpyrimidin-5-yl)methanol.

Caption: Proposed synthesis via alcohol oxidation.

Experimental Protocol (Hypothetical):

-

Setup: In a round-bottom flask, dissolve (4-methyl-2-phenylpyrimidin-5-yl)methanol in a suitable anhydrous solvent, such as dichloromethane (DCM).

-

Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), in portions to the solution at room temperature. The choice of a mild oxidant is critical to prevent over-oxidation to the carboxylic acid.

-

Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.

-

Purification: Wash the filtrate with a suitable aqueous solution if necessary, dry the organic layer, and concentrate it under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography or recrystallization.

Expertise in Action: The selection of a mild oxidizing agent like PCC or MnO₂ is a deliberate choice to ensure the selective oxidation to the aldehyde without forming the corresponding carboxylic acid, a common side product with stronger oxidants.

Spectroscopic Characterization (Predicted)

Without experimental data, we can predict the characteristic spectroscopic signatures of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde based on its functional groups and the analysis of similar structures found in the literature.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H | The deshielding effect of the carbonyl group places this proton far downfield. |

| Pyrimidine (C6-H) | 8.8 - 9.2 | Singlet (s) | 1H | Aromatic proton on the electron-deficient pyrimidine ring. |

| Phenyl (ortho) | 8.3 - 8.6 | Multiplet (m) | 2H | Protons closest to the electron-withdrawing pyrimidine ring. |

| Phenyl (meta, para) | 7.4 - 7.6 | Multiplet (m) | 3H | Remaining phenyl protons. |

| Methyl (-CH₃) | 2.5 - 2.8 | Singlet (s) | 3H | Methyl group attached to the aromatic pyrimidine ring. |

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 185 - 195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Pyrimidine (C2, C4, C6) | 150 - 170 | Aromatic carbons in the pyrimidine ring, influenced by the nitrogen atoms. |

| Pyrimidine (C5) | 115 - 125 | Carbon bearing the aldehyde group. |

| Phenyl (ipso) | 135 - 140 | Carbon of the phenyl ring attached to the pyrimidine. |

| Phenyl (other) | 128 - 132 | Remaining aromatic carbons of the phenyl group. |

| Methyl (-CH₃) | 20 - 25 | Typical chemical shift for a methyl group on an aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum will highlight the key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O (aldehyde) | 1690 - 1715 | Strong, sharp absorption characteristic of a conjugated aldehyde. |

| C-H (aldehyde) | 2720 - 2820 | Two weak bands, characteristic of the C-H stretch of an aldehyde. |

| C=N, C=C (aromatic) | 1500 - 1600 | Multiple bands for the stretching vibrations of the pyrimidine and phenyl rings. |

| C-H (aromatic) | 3000 - 3100 | Stretching vibrations of the aromatic C-H bonds. |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns. The expected molecular ion peak [M]⁺ would be at m/z = 198.22.

Conclusion and Future Directions

4-Methyl-2-phenylpyrimidine-5-carbaldehyde is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. While a dedicated, comprehensive study of its properties is not yet available in the public domain, this guide provides a scientifically sound framework for its synthesis and structural characterization based on established chemical principles and data from analogous compounds.

Future research should focus on the execution and optimization of the proposed synthetic routes to provide a definitive, high-yield protocol. Subsequent detailed spectroscopic analysis and single-crystal X-ray diffraction would provide the much-needed experimental data to confirm the predicted structural features. Such a study would be a valuable contribution to the field of heterocyclic chemistry and would undoubtedly facilitate the broader application of this versatile intermediate in the development of novel functional molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. High-Purity 4-Methyl-2-phenylpyrimidine-5-carbaldehyde Supplier: Quality & Competitive Pricing for Chemical Synthesis. Available from: [Link]

-

Bryndal, I., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6975. Available from: [Link]

-

PubChem. 2-Phenylpyrimidine. National Center for Biotechnology Information. PubChem Compound Database; CID=593578. Available from: [Link]

-

Wiedner, D., et al. (2018). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Monatshefte für Chemie - Chemical Monthly, 149(4), 741-753. Available from: [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 57. Available from: [Link]

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-657.

Sources

"solubility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde in organic solvents"

Whitepaper: A Technical Guide to Determining the Solubility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a cornerstone parameter.[4][5] It dictates the concentration of a drug that can be achieved in a solution, which in turn affects its absorption and distribution in the body. For a compound like 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, understanding its solubility profile in various organic solvents is essential for several reasons:

-

Preformulation Studies: Early-stage drug development relies on solubility data to select appropriate solvents for in vitro and in vivo testing.[6]

-

Formulation Development: The choice of excipients and the final dosage form (e.g., tablets, injectables) are heavily influenced by the drug's solubility.

-

Process Chemistry: During synthesis and purification, solubility information is crucial for crystallization, extraction, and chromatographic processes.

-

Predicting Bioavailability: While aqueous solubility is a primary determinant of oral bioavailability, solubility in organic solvents can provide insights into a compound's lipophilicity and its ability to cross biological membranes.

This guide will equip researchers with the necessary knowledge to systematically evaluate the solubility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7][8] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde, featuring a pyrimidine ring, a phenyl group, a methyl group, and a carbaldehyde group, suggests a molecule with moderate polarity.

Key structural features influencing its solubility include:

-

Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, contributing to the molecule's polarity and potential for hydrogen bonding.

-

Phenyl Group: A nonpolar hydrocarbon group that will favor solubility in nonpolar organic solvents.

-

Carbaldehyde Group: A polar functional group that can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

-

Methyl Group: A small, nonpolar alkyl group.

Based on this structure, it can be hypothesized that 4-Methyl-2-phenylpyrimidine-5-carbaldehyde will exhibit some solubility in a range of organic solvents, with higher solubility expected in moderately polar solvents that can engage in hydrogen bonding.

Experimental Determination of Solubility: Methodologies and Protocols

Accurate determination of solubility requires robust experimental methods. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[3][9]

The Shake-Flask Method: A Step-by-Step Protocol

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

4-Methyl-2-phenylpyrimidine-5-carbaldehyde (solid)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation: Add an excess amount of solid 4-Methyl-2-phenylpyrimidine-5-carbaldehyde to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.[4]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution and Analysis: Dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Data Presentation: Summarizing Solubility Data

The obtained solubility data should be presented in a clear and organized manner.

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 |

This table is a template for presenting experimentally determined data.

Advanced and High-Throughput Solubility Screening

In early drug discovery, where compound availability may be limited, high-throughput methods are often employed for kinetic solubility assessment.[6]

-

Nephelometry: This technique measures the light scattering caused by suspended particles as a compound precipitates from a solution.[5] It provides a rapid assessment of kinetic solubility.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine solubility without the need for physical separation of the solid and liquid phases, offering a fast and accurate alternative to traditional methods.[8]

Logical Workflow for Solubility Determination

The process of determining the solubility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde can be visualized as a structured workflow.

Caption: Workflow for determining the solubility of 4-Methyl-2-phenylpyrimidine-5-carbaldehyde.

Conclusion